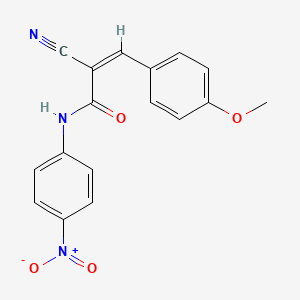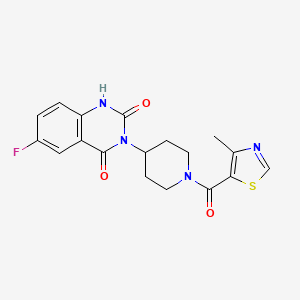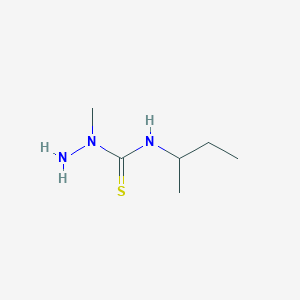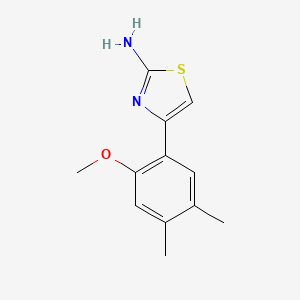![molecular formula C15H14N2 B2410594 2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 6659-83-2](/img/structure/B2410594.png)
2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C15H14N2 and its molecular weight is 222.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Properties
Selective Antitumor Activity : 2-(4-Aminophenyl)benzothiazoles, including compounds similar to 2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole, have demonstrated highly selective and potent antitumor properties. These compounds are effective against specific human cancer cell lines, including breast, ovarian, and renal cell lines (Bradshaw et al., 1998).
Mechanism of Action : The mechanism of action for these compounds involves selective uptake by sensitive cells, AhR (Aryl hydrocarbon Receptor) binding, and induction of cytochrome P450 enzymes. This leads to the conversion of the drug into an electrophilic reactive intermediate, resulting in extensive DNA adducts and cell death (Bradshaw & Westwell, 2004).
DNA Adduct Formation : Studies have shown that 2-(4-aminophenyl)benzothiazoles can cause DNA adduct formation in sensitive tumor cells, both in vitro and in vivo. This suggests a pathway for their antitumor activity through DNA damage (Leong et al., 2003).
Potential for Clinical Evaluation : Due to their antitumor properties and manageable side effects at effective doses, some derivatives of these benzothiazoles are considered suitable for clinical evaluation (Bradshaw et al., 2002).
Role of CYP1A1 : Cytochrome P450 1A1 (CYP1A1) plays a crucial role in the metabolism of these compounds and may have a pivotal role in their antitumor activity. The expression of CYP1A1 protein is selectively induced in sensitive carcinoma cells (Chua et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-methylphenyl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-2-3-7-12(11)10-15-16-13-8-4-5-9-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEAIKGZNMMIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-hydroxypropyl)urea](/img/structure/B2410516.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2410519.png)
![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2410523.png)



![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)
